![molecular formula C18H19FN2O2 B273042 (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)
(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone, also known as FMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant interest in the scientific community due to its potential therapeutic applications in various fields, including neuroscience and psychiatry. In
作用機序
The exact mechanism of action of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is not yet fully understood. However, it has been proposed that (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has also been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has been shown to have several biochemical and physiological effects. It has been found to reduce anxiety-like behavior in animal models and to improve cognitive function in rats. (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is its specificity for the 5-HT1A receptor, which makes it a potentially useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is its poor solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone. One area of interest is the potential use of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone as a treatment for depression and anxiety disorders. Another area of interest is the development of more potent and selective analogs of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone. Additionally, further studies are needed to elucidate the exact mechanism of action of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone and its effects on various neurotransmitter systems.
合成法
The synthesis of (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone involves the reaction of 3-fluoroacetophenone with 4-(4-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction yields (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone as a white solid.
科学的研究の応用
(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has been extensively studied in the field of neuroscience and psychiatry due to its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties. (3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone has been shown to modulate the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, emotion, and cognition.
特性
製品名 |
(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
|---|---|
分子式 |
C18H19FN2O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
(3-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H19FN2O2/c1-23-17-7-5-16(6-8-17)20-9-11-21(12-10-20)18(22)14-3-2-4-15(19)13-14/h2-8,13H,9-12H2,1H3 |
InChIキー |
ZGKICTCYKKEHKP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




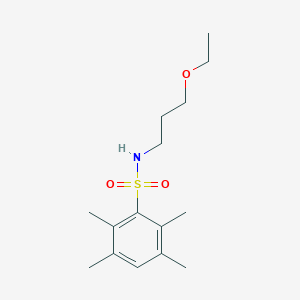
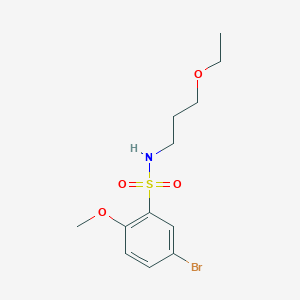
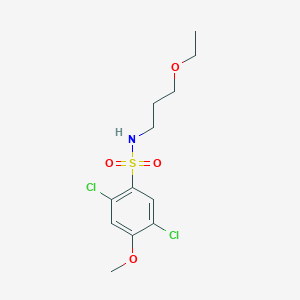
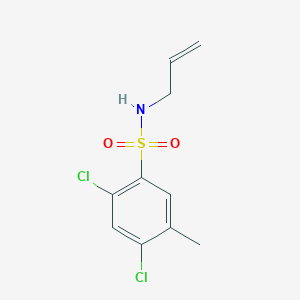
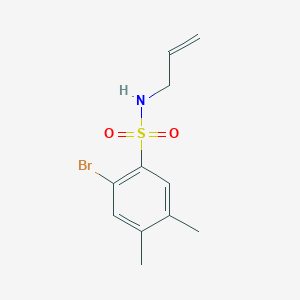
![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)


![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)
![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)
![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B273093.png)